molecular formula C9H7ClF2 B3315260 2-Chloro-3-(3,4-difluorophenyl)-1-propene CAS No. 951892-57-2

2-Chloro-3-(3,4-difluorophenyl)-1-propene

Cat. No. B3315260
CAS RN: 951892-57-2
M. Wt: 188.6 g/mol
InChI Key: QRXHEAMENJWDGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, a method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol uses 2-chloro-3,4-difluoroacetophenone as a substrate, and ketoreductase for catalytic reduction . Another method involves the conversion of 2-chloro-1-(3,4-difluorophenyl) ethyl ketone into ®-2-chloro-1-(3,4-difluorophenyl) ethyl alcohol under ketoreductase catalytic action .

Scientific Research Applications

Synthesis of Chiral 2-Chloro-3,4-Difluorophenethyl Alcohol

This compound is used as a substrate for the preparation of chiral 2-chloro-3,4-difluorophenethyl alcohol . The process involves the use of ketoreductase for the catalytic reduction of the substrate . This method has advantages of high yield, mild reaction conditions, and simple operation .

Bio-Pharmaceutical Applications

The compound plays a significant role in the field of bio-pharmaceuticals . It is used in the synthesis of Ticagrelor, a small molecule antiplatelet medication developed by AstraZeneca . Ticagrelor has a rapid onset of action and can effectively improve the symptoms of acute coronary patients .

Biochemical Industry

In the biochemical industry, this compound is used as a substrate for the production of chiral 2-chloro-3,4-difluorophenethyl alcohol .

Climate Change Mitigation Technologies

The compound is also associated with climate change mitigation technologies in the production or processing of goods . The method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol using this compound as a substrate has good practical industrial application value .

Chemical Industry

In the chemical industry, the compound is used in the production of bulk chemicals . The method of using this compound for the preparation of chiral 2-chloro-3,4-difluorophenethyl alcohol contributes to the recycling of catalysts .

Research and Development

The compound is used in research and development for the preparation of new compounds and the development of new synthetic routes . It is a key intermediate in the synthetic route of Ticagrelor .

properties

IUPAC Name

4-(2-chloroprop-2-enyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXHEAMENJWDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245984
Record name 4-(2-Chloro-2-propen-1-yl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3,4-difluorophenyl)-1-propene

CAS RN

951892-57-2
Record name 4-(2-Chloro-2-propen-1-yl)-1,2-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-2-propen-1-yl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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